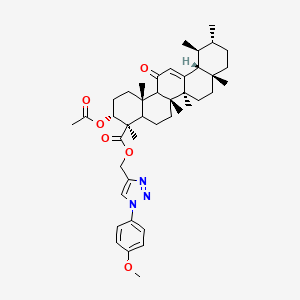
Axl-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axl-IN-16 is a small molecule inhibitor specifically designed to target the AXL receptor tyrosine kinase. AXL is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL has been associated with poor prognosis in several cancers, making it a promising target for cancer therapy .
Méthodes De Préparation
The synthesis of Axl-IN-16 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Axl-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
Axl-IN-16 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown promise as a therapeutic agent due to its ability to inhibit AXL signaling, which is associated with tumor growth, metastasis, and drug resistance. Additionally, this compound has been investigated for its role in modulating immune responses and enhancing the efficacy of other cancer therapies .
Mécanisme D'action
The mechanism of action of Axl-IN-16 involves the inhibition of AXL receptor tyrosine kinase activity. This compound binds to the intracellular kinase domain of AXL, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts various cellular processes, including cell proliferation, migration, and survival. The primary molecular targets of this compound are the AXL receptor and its associated signaling pathways, such as the PI3K/AKT, MAPK/ERK, and STAT3 pathways .
Comparaison Avec Des Composés Similaires
Axl-IN-16 is one of several AXL inhibitors developed for cancer therapy. Similar compounds include bemcentinib, dubermatinib, and other small molecule inhibitors targeting the AXL receptor. Compared to these compounds, this compound may offer unique advantages in terms of selectivity, potency, and pharmacokinetic properties. For instance, this compound has been shown to effectively inhibit AXL signaling with minimal off-target effects, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C14H19ClO8 |
|---|---|
Poids moléculaire |
350.75 g/mol |
Nom IUPAC |
[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl] 4-chloro-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C14H19ClO8/c1-21-10-3-7(4-11(22-2)12(10)15)14(20)23-6-9(18)13(19)8(17)5-16/h3-4,8-9,13,16-19H,5-6H2,1-2H3/t8-,9-,13+/m1/s1 |
Clé InChI |
PLGZYNYSSOEWQQ-KKFJDGPESA-N |
SMILES isomérique |
COC1=CC(=CC(=C1Cl)OC)C(=O)OC[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canonique |
COC1=CC(=CC(=C1Cl)OC)C(=O)OCC(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide](/img/structure/B15135665.png)

![4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
![3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)




![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)
![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)


